molecular formula C19H21FN2O B5928535 N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide

N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide

Cat. No.: B5928535
M. Wt: 312.4 g/mol
InChI Key: QGLSINOBXUDISU-YJBOKZPZSA-N
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Description

N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-16-9-7-14(8-10-16)12-15-4-3-6-18(15)22-19(23)13-17-5-1-2-11-21-17/h1-2,5,7-11,15,18H,3-4,6,12-13H2,(H,22,23)/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLSINOBXUDISU-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CC2=CC=CC=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)CC2=CC=CC=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the 4-fluorophenyl group. The key steps include:

    Cyclopentyl Ring Formation: The cyclopentyl ring can be synthesized through a series of cyclization reactions, often involving the use of cyclopentadiene and suitable catalysts.

    Introduction of 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Pyridin-2-ylacetamide Moiety: The pyridin-2-ylacetamide moiety is synthesized through a condensation reaction between 2-pyridinecarboxylic acid and an appropriate amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Alkylated pyridine derivatives

Scientific Research Applications

N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in chemical industries.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-pyridin-2-ylacetamide stands out due to its unique combination of a cyclopentyl ring, a 4-fluorophenyl group, and a pyridin-2-ylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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